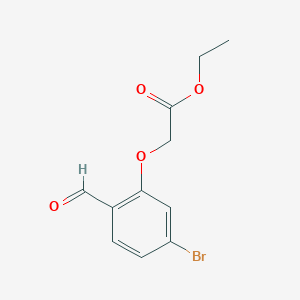

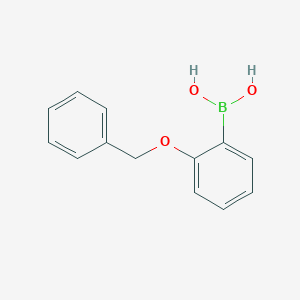

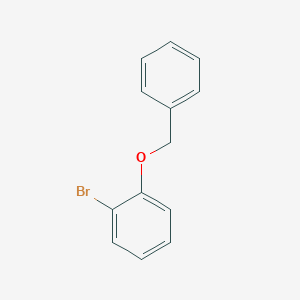

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

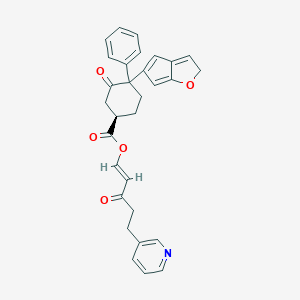

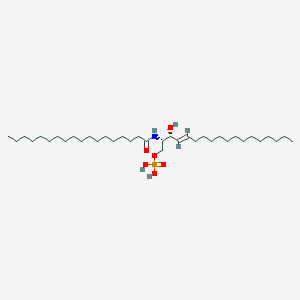

Ethyl 2-(5-bromo-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It is used in organic synthesis as a building block .

Synthesis Analysis

The synthesis of Ethyl 2-(5-bromo-2-formylphenoxy)acetate involves a reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene and potassium carbonate in N,N-dimethyl-formamide at 120°C for 3 hours . The precipitate is then separated out and purified by recrystallization .Applications De Recherche Scientifique

Synthesis and Biological Applications : One of the primary applications of ethyl 2-(5-bromo-2-formylphenoxy)acetate in scientific research is its role in the synthesis of complex organic molecules and potential biological agents. For instance, this compound has been utilized in the synthesis of Zinquin ester and Zinquin acid, both of which are zinc(II)-specific fluorophores. These compounds have significance in studying biological zinc(II), highlighting the compound's utility in developing fluorescence-based probes for bioimaging and metal ion detection in biological systems (Mahadevan et al., 1996).

Chemical Transformations and Synthetic Pathways : Ethyl 2-(5-bromo-2-formylphenoxy)acetate is pivotal in diverse chemical transformations. It serves as a precursor in the synthesis of 2-arylpropanoic acids through organo-selenium and -tellurium compounds' oxidative aryl migration. These processes are crucial for creating pharmaceutically relevant compounds, illustrating the compound's versatility in synthesizing a wide range of organic molecules (Uemura et al., 1986).

Antioxidant Properties : Research on marine red alga Rhodomela confervoides has led to the discovery of new nitrogen-containing bromophenols, showcasing potent antioxidant activities. These findings suggest the broader applicability of bromophenol derivatives, potentially including ethyl 2-(5-bromo-2-formylphenoxy)acetate, in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antimicrobial and Pharmacological Activities : The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, which is structurally related to ethyl 2-(5-bromo-2-formylphenoxy)acetate, has demonstrated significant antimicrobial and pharmacological activities. This highlights the potential of ethyl 2-(5-bromo-2-formylphenoxy)acetate and its derivatives in contributing to the development of new therapeutic agents (Parameshwarappa et al., 2008).

Propriétés

IUPAC Name |

ethyl 2-(5-bromo-2-formylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGQAUDSJKCXBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443210 |

Source

|

| Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

CAS RN |

942414-81-5 |

Source

|

| Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)